N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
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Description
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O7S and its molecular weight is 470.54. The purity is usually 95%.
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Scientific Research Applications
CC-Chemokine Receptor 4 Antagonists : A series of indazole arylsulfonamides, structurally similar to the compound , have been synthesized and evaluated as human CC-chemokine receptor 4 (CCR4) antagonists. These compounds, including variants with morpholine groups, have shown potential in the development of treatments targeting CCR4, which is implicated in various immunological responses (Procopiou et al., 2013).
Antimicrobial Agents : Research has led to the synthesis of 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones, which are structurally related to the compound of interest. These have been screened for antimicrobial activities, indicating the potential of morpholine-containing compounds in developing new antimicrobial agents (Sahin et al., 2012).
Hybrid Molecules for Cardiovascular Applications : A novel compound named morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate (GYY4137) has been characterized for its slow-release of hydrogen sulfide (H2S). This compound demonstrates vasodilator and antihypertensive activities, making it a promising tool for cardiovascular biology research and potentially therapeutic applications in cardiovascular diseases (Li et al., 2008).
Enzyme Inhibitory Activities : Compounds structurally similar to the one have been studied for their inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes. Such research indicates the potential use of these compounds in designing inhibitors for treating conditions like Alzheimer's disease (Tuğrak et al., 2020).
Serotonin Receptor Antagonists : Investigations into indole derivatives, which share structural features with the compound , have led to the identification of serotonin receptor antagonists. These findings are significant for the development of treatments for cognitive disorders, showcasing the relevance of such compounds in neuroscience and pharmacology (Nirogi et al., 2017).
Properties
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O7S/c1-29-16-3-5-17(6-4-16)32(27,28)24-8-2-12-31-18(24)15-22-20(26)19(25)21-7-9-23-10-13-30-14-11-23/h3-6,18H,2,7-15H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRPTUFSVVBNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.